molecular formula C14H20Cl4N2O2 B13773138 N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride CAS No. 86745-94-0

N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride

Cat. No.: B13773138
CAS No.: 86745-94-0
M. Wt: 390.1 g/mol
InChI Key: XPIRIOLLDDKBMP-UHFFFAOYSA-N
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Description

N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a trichlorophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antiarrhythmic agent, the compound acts as a sodium channel blocker, inhibiting the influx of sodium ions into cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is unique due to its combination of a diethylaminoethyl group and a trichlorophenoxyacetamide group, which imparts distinct chemical and biological properties. Its ability to act as both a reagent in organic synthesis and a potential therapeutic agent makes it a versatile compound in scientific research .

Properties

CAS No.

86745-94-0

Molecular Formula

C14H20Cl4N2O2

Molecular Weight

390.1 g/mol

IUPAC Name

diethyl-[2-[[2-(2,3,6-trichlorophenoxy)acetyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C14H19Cl3N2O2.ClH/c1-3-19(4-2)8-7-18-12(20)9-21-14-11(16)6-5-10(15)13(14)17;/h5-6H,3-4,7-9H2,1-2H3,(H,18,20);1H

InChI Key

XPIRIOLLDDKBMP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)COC1=C(C=CC(=C1Cl)Cl)Cl.[Cl-]

Origin of Product

United States

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